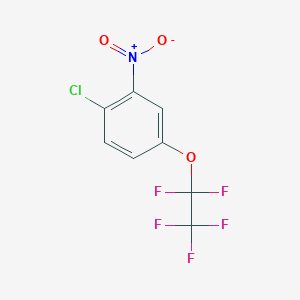

1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

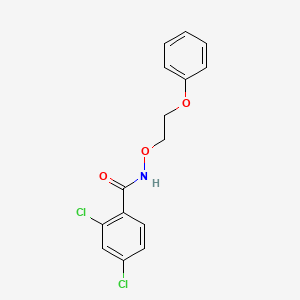

Benzene derivatives like “1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups . The presence of nitro, chloro, and pentafluoroethoxy groups can significantly influence the chemical behavior of these compounds .

Synthesis Analysis

The synthesis of such benzene derivatives typically involves electrophilic aromatic substitution reactions . The benzene ring acts as a nucleophile, reacting with an electrophile to form a sigma-bond and generate a positively charged intermediate . The specific synthesis pathway would depend on the nature and position of the substituents.Molecular Structure Analysis

The molecular structure of benzene derivatives is characterized by a planar, cyclic arrangement of carbon atoms, with alternating single and double bonds . The substituents attached to the benzene ring can influence the overall geometry and electronic distribution of the molecule .Chemical Reactions Analysis

Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction . The type and position of the substituents can significantly influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives like boiling point, melting point, and solubility are influenced by the nature and position of the substituents . For instance, the presence of electronegative substituents such as nitro or chloro groups can increase the polarity of the molecule, potentially affecting its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications Compounds structurally related to 1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene have been utilized in the synthesis of novel chemical entities with potential medicinal properties. For instance, the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has enabled the efficient synthesis of benzimidazoles, quinoxalines, and benzotriazoles, showcasing the versatility of these compounds in medicinal chemistry research (Pastýříková et al., 2012).

Material Science and Polymer Chemistry In the field of material science and polymer chemistry, fluorine-containing compounds similar to 1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene have been instrumental in the development of novel polyetherimides. These compounds have been synthesized and characterized for their potential use in advanced materials, highlighting the importance of fluorinated aromatic compounds in the creation of high-performance polymers (Yu Xin-hai, 2010).

Molecular Electronics Research on molecular electronics has explored the use of molecules containing nitroamine redox centers for their potential in electronic devices. These studies have demonstrated significant on-off ratios and negative differential resistance, indicating the potential of nitro-substituted aromatic compounds in the development of novel electronic materials and devices (Chen et al., 1999).

Environmental and Catalysis Research The transformations of aromatic compounds by microorganisms have been studied for environmental applications. Compounds structurally similar to 1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene have been investigated for their susceptibility to biotransformation, leading to more oxidized products. This research provides insights into the environmental fate of nitro-substituted aromatic compounds and their potential applications in bioremediation and catalysis (Keener & Arp, 1994).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF5NO3/c9-5-2-1-4(3-6(5)15(16)17)18-8(13,14)7(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQIGKDFXUUOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2676522.png)

![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2676524.png)

![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2676534.png)

![4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676535.png)